4-(Cyclohexyloxy)-3-(methylthio)phenol
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Overview
Description
4-(Cyclohexyloxy)-3-(methylthio)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a methylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-(methylthio)phenol typically involves the following steps:
Formation of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced through the reaction of cyclohexanol with a suitable phenol derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiol or dimethyl disulfide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-(Cyclohexyloxy)-3-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-(methylthio)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy and methylthio groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
4-(Methylthio)phenol: Lacks the cyclohexyloxy group, making it less hydrophobic.
4-(Cyclohexyloxy)phenol:
Uniqueness: 4-(Cyclohexyloxy)-3-(methylthio)phenol is unique due to the combination of both cyclohexyloxy and methylthio groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18O2S |
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Molecular Weight |
238.35 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-methylsulfanylphenol |
InChI |
InChI=1S/C13H18O2S/c1-16-13-9-10(14)7-8-12(13)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChI Key |
HQUHREGENKASJS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
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